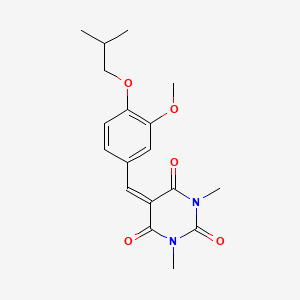![molecular formula C18H17N5O3 B5105397 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5105397.png)
4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide, also known as ABOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of oxadiazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of specific enzymes involved in various biological processes. For example, 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for precise targeting of specific biological processes. However, one of the limitations of using 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is its potential cytotoxicity towards normal cells. Therefore, careful consideration must be given to the dosage and duration of treatment.
Future Directions
There are several future directions for the research and development of 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One potential direction is the investigation of its use as a therapeutic agent in cancer treatment. Additionally, 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide could be further studied for its potential use in the development of new antifungal and antibacterial agents. Furthermore, the use of 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide as a diagnostic agent in cancer imaging studies could be explored further.
Conclusion:
In conclusion, 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential therapeutic applications in cancer treatment, as well as its use as a diagnostic agent in cancer imaging studies, make it an interesting compound for further investigation. However, careful consideration must be given to its potential cytotoxicity towards normal cells.
Synthesis Methods
The synthesis of 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with benzyl chloride and 4-methylbenzoyl chloride in the presence of a base. The reaction occurs in a solvent, such as acetonitrile or dimethylformamide, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, 4-amino-N-benzyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been investigated for its potential use as a diagnostic agent in cancer imaging studies.
properties
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzylcarbonimidoyl]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-7-9-14(10-8-12)18(24)25-23-17(15-16(19)22-26-21-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFURUFFJNAKPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=NCC2=CC=CC=C2)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5105317.png)
![[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5105337.png)
![[1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5105343.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxypropyl)benzamide](/img/structure/B5105352.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)
![N-{3,5-bis[(2-benzoylhydrazino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B5105363.png)
![2-[(4-bromobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5105380.png)
![(3S)-1-ethyl-3-methyl-4-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperazinone](/img/structure/B5105391.png)



![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5105429.png)